Methyl 2-(bromomethyl)-2-methylbutanoate
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Overview
Description
Methyl 2-(bromomethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. This compound is characterized by a bromomethyl group attached to a methylbutanoate backbone, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbutanoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-2-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.
Major Products Formed:
Nucleophilic Substitution: Substituted esters, nitriles, or amines.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 2-(bromomethyl)-2-methylbutanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-2-methylbutanoate involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form reactive intermediates under appropriate conditions .
Comparison with Similar Compounds
Methyl 2-bromomethylbenzoate: Similar in structure but with a benzene ring, making it more aromatic.
Methyl 2-bromoacetate: Lacks the additional methyl groups, resulting in different reactivity and applications.
Uniqueness: Methyl 2-(bromomethyl)-2-methylbutanoate is unique due to its branched structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in reactions requiring selective substitution .
Properties
Molecular Formula |
C7H13BrO2 |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-2-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-4-7(2,5-8)6(9)10-3/h4-5H2,1-3H3 |
InChI Key |
GXVXFWWVJDEFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C(=O)OC |
Origin of Product |
United States |
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